

# An In-depth Technical Guide to the Uty HY Peptide (246-254)

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## Compound of Interest

Compound Name: Uty HY Peptide (246-254) (TFA)

Cat. No.: B8201758

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## Core Summary

The Uty HY Peptide (246-254) is a minor histocompatibility (H-Y) antigen-derived peptide, which plays a significant role in immunology, particularly in the contexts of organ transplantation and graft-versus-host disease. This nonapeptide, with the sequence WMHHNMDLI, is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (Uty). It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H2-Db, and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). The immunodominance of this peptide makes it a key target of the immune response in female-to-male transplantation scenarios.

## Peptide Sequence and Physicochemical Properties

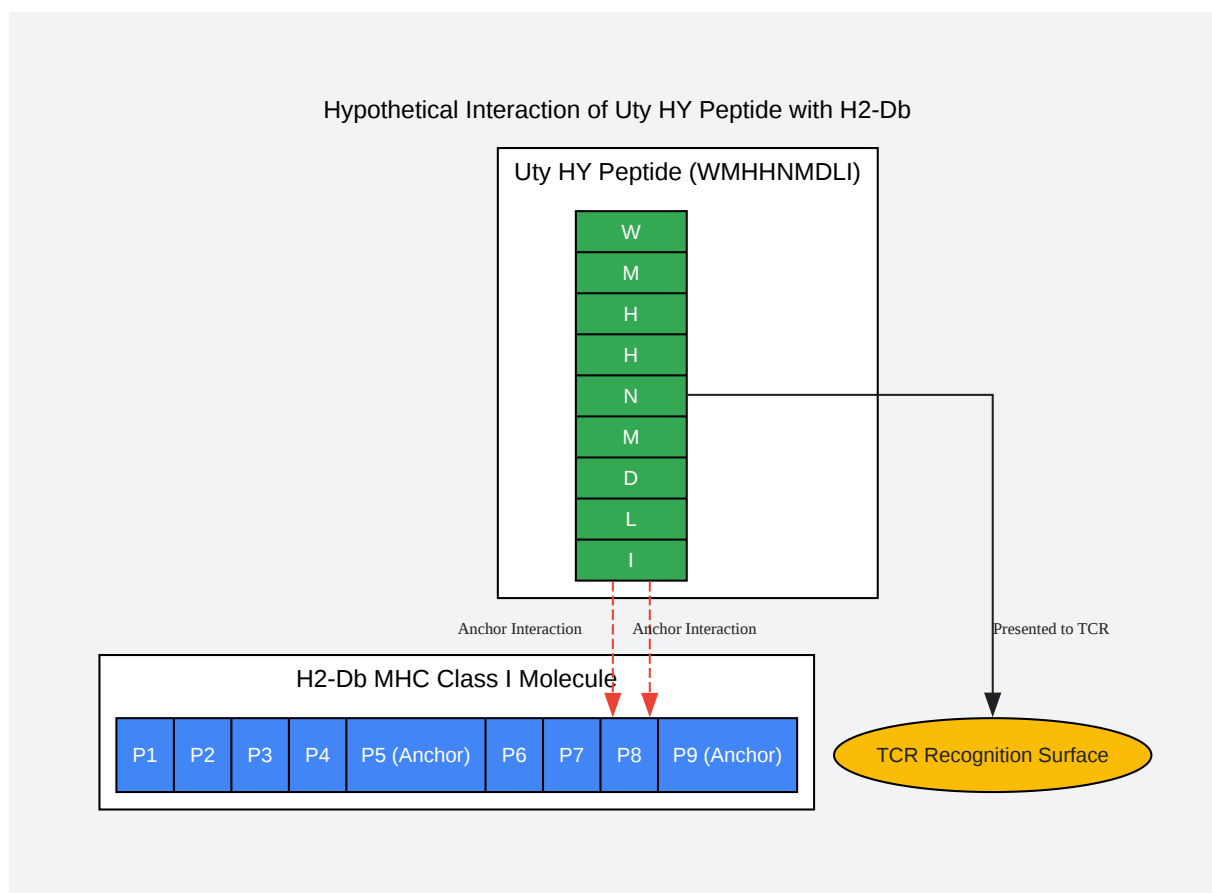
The fundamental characteristics of the Uty HY Peptide (246-254) are summarized below.

Property	Value	Reference
Amino Acid Sequence	WMHHNMDLI	<a href="#">[1]</a>
One-Letter Code	Trp-Met-His-His-Asn-Met-Asp-Leu-Ile	<a href="#">[1]</a>
Molecular Formula	C53H77N15O13S2	N/A
Molecular Weight	1196.4 g/mol	N/A
MHC Restriction	H2-Db	<a href="#">[1]</a>

## Three-Dimensional Structure

As of the latest available data, a specific Protein Data Bank (PDB) ID for the crystal structure of the Uty HY Peptide (246-254) in complex with the H2-Db molecule has not been identified. However, the structural analysis of other peptides bound to H2-Db reveals a conserved peptide-binding groove. The peptide adopts a bulged conformation, with anchor residues at specific positions making critical contacts within the binding groove of the MHC molecule. For the Uty HY peptide, the anchor residues are predicted to be at position 5 (Asparagine) and position 9 (Isoleucine), which would fit into the corresponding pockets of the H2-Db binding groove.

A hypothetical representation of the peptide-MHC interaction is depicted below.



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Caption: Hypothetical binding of Uty HY peptide to the H2-Db groove.

## Immunogenicity and T-Cell Response

The Uty HY peptide (246-254) is an immunodominant epitope, meaning it elicits a strong and focused CTL response. The nature of this response can, however, be modulated by the context in which the peptide is presented.

- Immunization: Presentation of the WMHHNMDLI peptide by mature, activated antigen-presenting cells (APCs) leads to the robust activation and expansion of specific CD8+ T

cells, resulting in an effective cytotoxic response.[2]

- Tolerance Induction: Conversely, presentation of the same peptide by immature or resting APCs can lead to T-cell tolerance or anergy.[2][3] This has significant implications for transplantation, where inducing tolerance to H-Y antigens is a key goal.

While specific IC50 values for the binding affinity of WMHHNMDLI to H2-Db are not readily available in the public domain, its immunodominance suggests a high-affinity interaction.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the Uty HY Peptide (246-254). These are generalized protocols that can be specifically adapted for this peptide.

### MHC Class I Stabilization Assay (T2 Cell-Based)

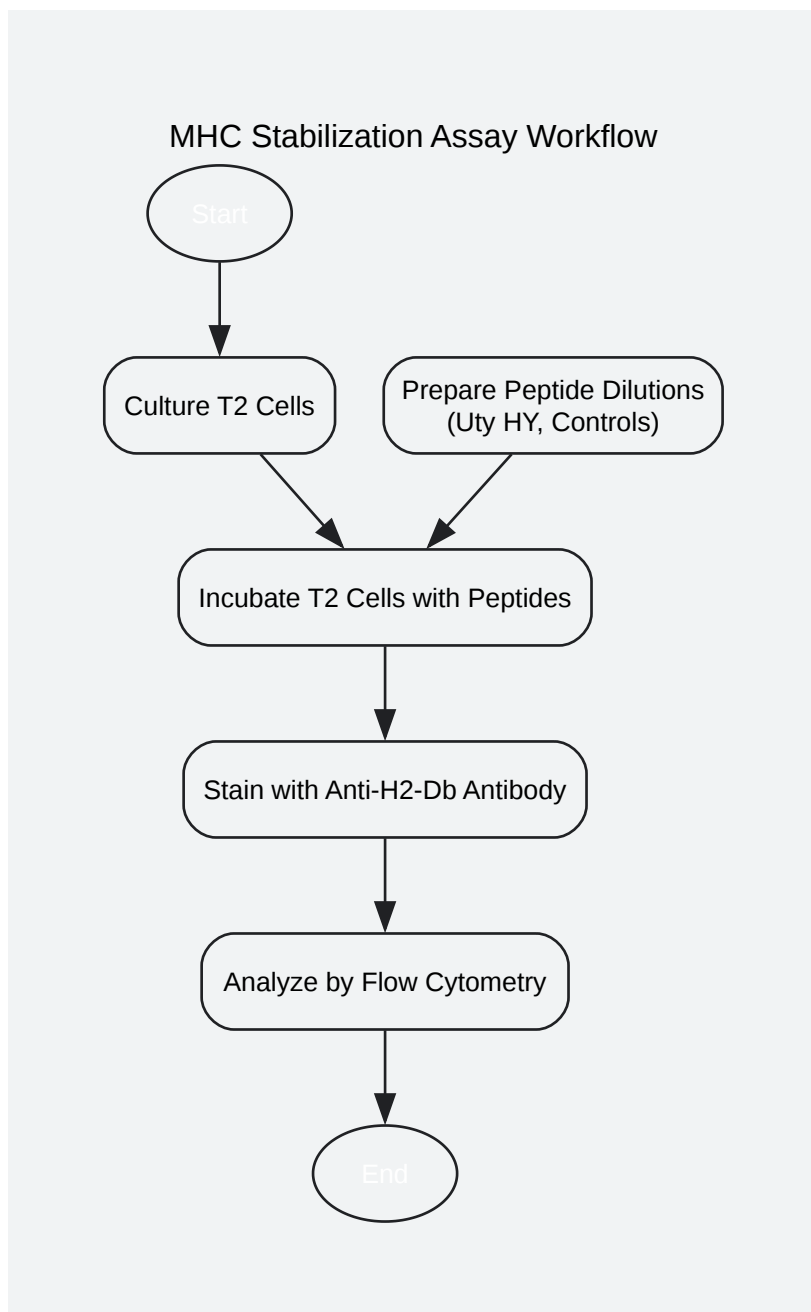
This assay is used to determine the ability of an exogenous peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient cells, such as the T2 cell line.

Materials:

- T2 cells (TAP-deficient, express HLA-A2, but can be engineered to express H2-Db)
- Uty HY Peptide (246-254), lyophilized
- Control peptides (a known high-affinity H2-Db binder and a non-binding peptide)
- Serum-free cell culture medium (e.g., RPMI 1640)
- Fetal Bovine Serum (FBS)
- Brefeldin A (optional, for measuring complex stability)
- Anti-H2-Db antibody (fluorescently conjugated, e.g., FITC or PE)
- Flow cytometer

Procedure:

- Cell Culture: Culture T2 cells in complete medium (RPMI 1640 + 10% FBS) at 37°C, 5% CO<sub>2</sub>.
- Peptide Preparation: Reconstitute the Uty HY peptide and control peptides in sterile DMSO to a stock concentration of 10 mM and then dilute in serum-free medium to working concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).
- Peptide Incubation:
  - Harvest T2 cells and wash twice with serum-free medium.
  - Resuspend cells at a concentration of  $1 \times 10^6$  cells/mL in serum-free medium.
  - Add 100 µL of the cell suspension to each well of a 96-well plate.
  - Add 100 µL of the diluted peptides to the respective wells.
  - Incubate at 37°C for 2-4 hours to allow for peptide binding and MHC stabilization.
- Antibody Staining:
  - Wash the cells twice with cold FACS buffer (PBS + 2% FBS).
  - Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated anti-H2-Db antibody at the manufacturer's recommended concentration.
  - Incubate on ice for 30 minutes in the dark.
- Flow Cytometry:
  - Wash the cells twice with FACS buffer.
  - Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.
  - Analyze the Mean Fluorescence Intensity (MFI) of H2-Db staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization.



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Caption: Workflow for the MHC Class I stabilization assay.

## In Vitro T-Cell Stimulation and Cytokine Production Assay

This protocol outlines the stimulation of splenocytes from a female mouse (previously immunized with male cells or the Uty HY peptide) to measure the specific T-cell response.

**Materials:**

- Splenocytes from an immunized female C57BL/6 mouse
- Uty HY Peptide (246-254)
- Control peptides
- Complete RPMI 1640 medium
- Recombinant mouse IL-2
- Brefeldin A
- Anti-mouse CD8 antibody (fluorescently conjugated)
- Anti-mouse IFN- $\gamma$  antibody (fluorescently conjugated, for intracellular staining)
- Fixation/Permeabilization buffers
- Flow cytometer

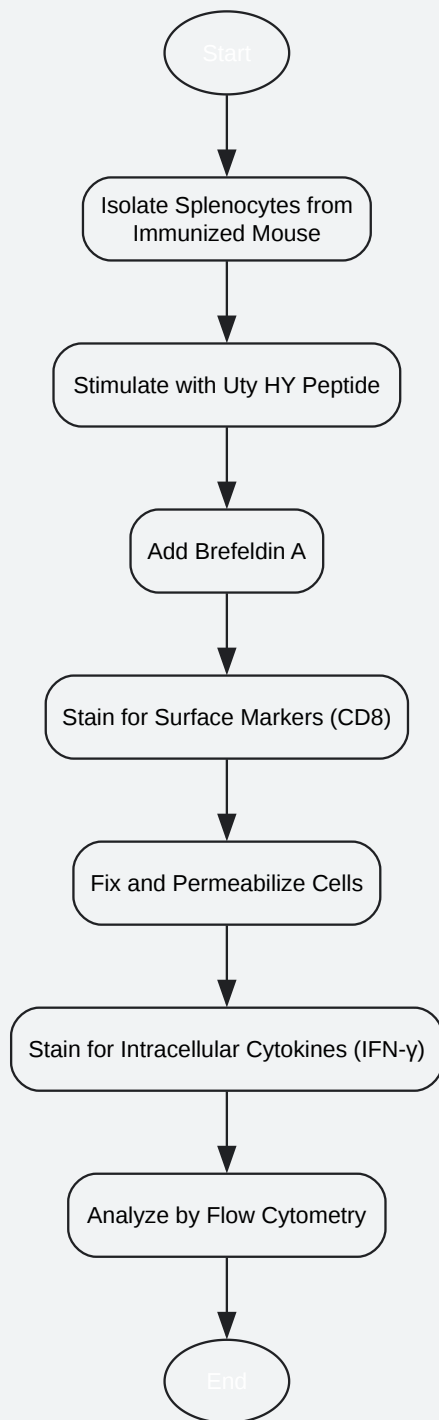
**Procedure:**

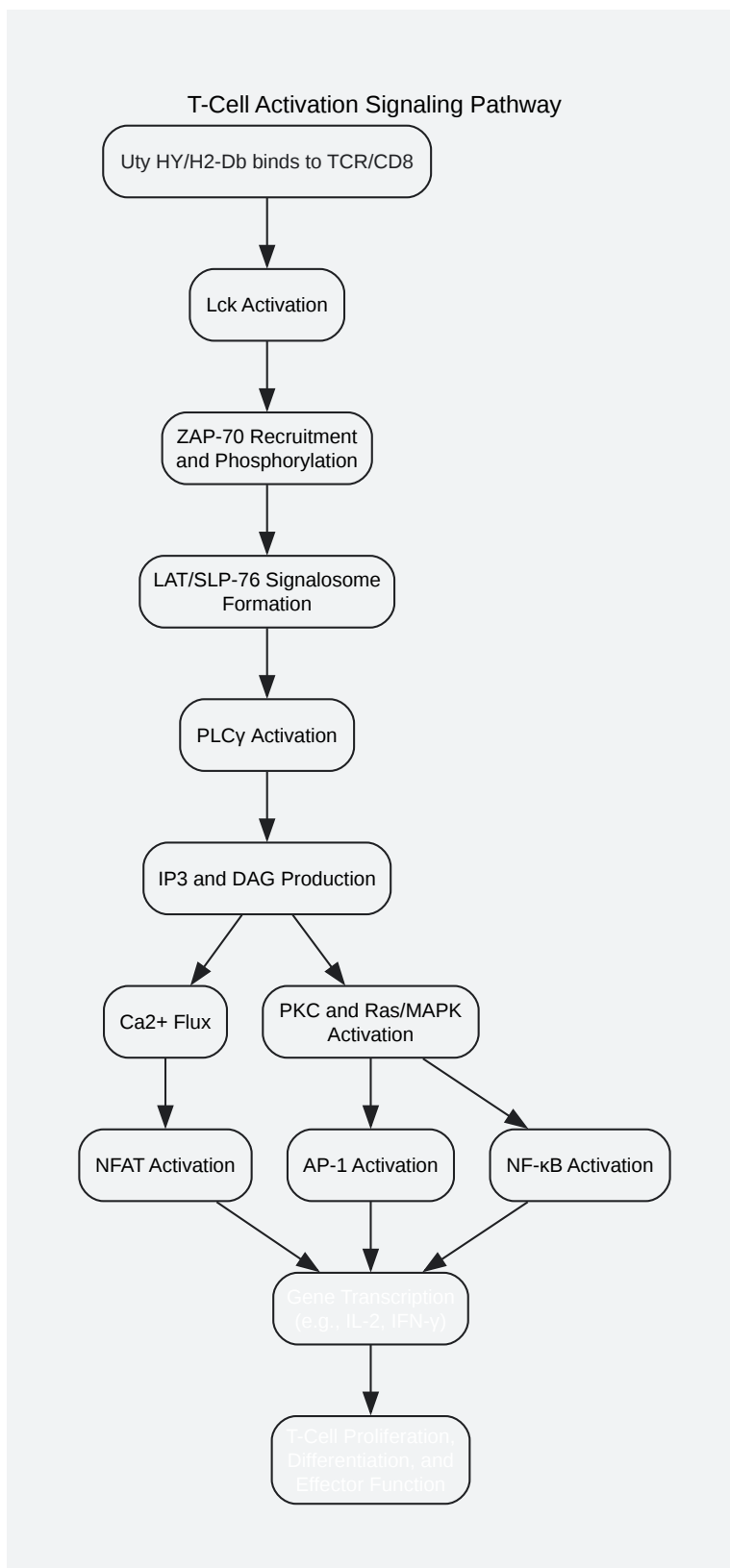
- Splenocyte Isolation: Isolate splenocytes from the immunized mouse and prepare a single-cell suspension.
- Cell Plating: Plate the splenocytes at a density of  $2 \times 10^6$  cells/well in a 96-well plate.
- Peptide Stimulation:
  - Add the Uty HY peptide or control peptides to the wells at a final concentration of 1-10  $\mu\text{g/mL}$ .
  - Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
  - Incubate at 37°C, 5% CO<sub>2</sub>.
- Intracellular Cytokine Staining:

- After 2 hours of incubation, add Brefeldin A to each well to inhibit cytokine secretion.
- Incubate for an additional 4-6 hours.
- Harvest the cells and stain for the surface marker CD8.
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain for intracellular IFN- $\gamma$ .
- Flow Cytometry:
  - Wash the cells and acquire data on a flow cytometer.
  - Gate on the CD8+ T-cell population and analyze the percentage of IFN- $\gamma$  positive cells.



## In Vitro T-Cell Stimulation Workflow





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